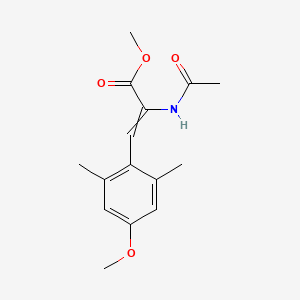
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C15H19NO4 It is a derivative of acrylic acid and features a methoxy group, an acetamido group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,6-dimethylphenylamine and methyl acrylate.
Acylation Reaction: The 4-methoxy-2,6-dimethylphenylamine undergoes acylation with acetic anhydride to form the corresponding acetamido derivative.
Esterification: The acetamido derivative is then reacted with methyl acrylate under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbon-carbon double bond can be reduced to form a saturated compound.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate
Comparison:
- Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate: Lacks the dimethyl groups, which may affect its hydrophobic interactions and biological activity.
- Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate: Lacks the methoxy group, which may influence its reactivity and solubility.
- Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capabilities and chemical reactivity.
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is unique due to the presence of both methoxy and dimethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRBYWRPYMDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














